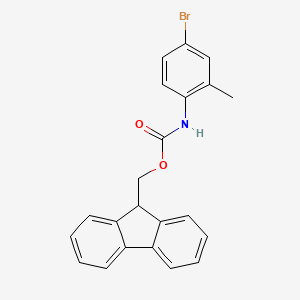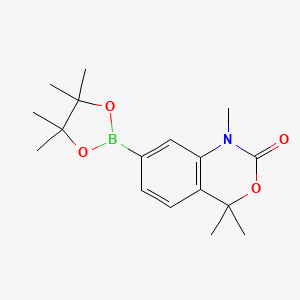![molecular formula C14H10BNO3 B13984723 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile is a member of the benzoxaborole class of compounds. It is known for its role as a phosphodiesterase 4 (PDE4) inhibitor and has been studied for its potential therapeutic benefits in treating skin conditions such as psoriasis and atopic dermatitis .
Métodos De Preparación
The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile typically involves the reaction of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other benzoxaborole derivatives.
Biology: The compound is studied for its inhibitory effects on PDE4, which plays a role in inflammatory processes.
Medicine: It has shown potential in treating skin conditions like psoriasis and atopic dermatitis by reducing inflammation.
Mecanismo De Acción
The mechanism of action of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile involves the inhibition of PDE4. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). The inhibition of these cytokines helps to alleviate inflammation and improve skin conditions .
Comparación Con Compuestos Similares
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile can be compared with other similar compounds such as:
- 2-Ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile
- 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile
- 5-Chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile
These compounds share a similar benzoxaborole core structure but differ in their substituents, which can affect their affinity for PDE4 and their overall biological activity. The unique structure of this compound allows it to effectively inhibit PDE4 and reduce inflammation .
Propiedades
Fórmula molecular |
C14H10BNO3 |
|---|---|
Peso molecular |
251.05 g/mol |
Nombre IUPAC |
4-[(1-hydroxy-3H-2,1-benzoxaborol-4-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-4-6-11(7-5-10)19-14-3-1-2-13-12(14)9-18-15(13)17/h1-7,17H,9H2 |
Clave InChI |
JHCANABFXFFJEV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C(=CC=C2)OC3=CC=C(C=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
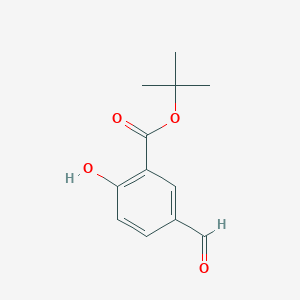
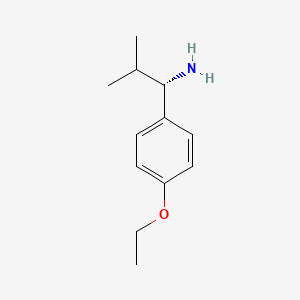


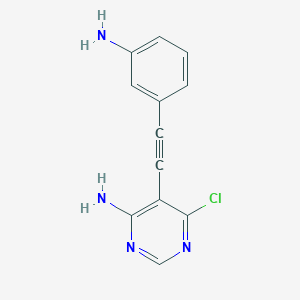
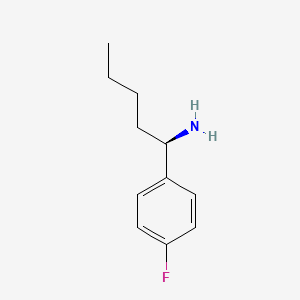
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
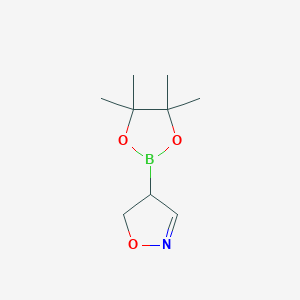
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
